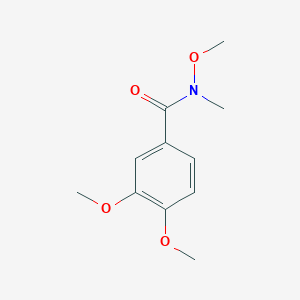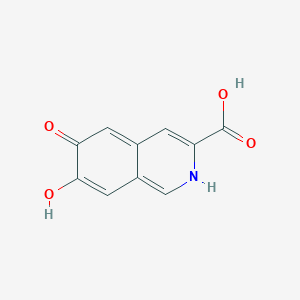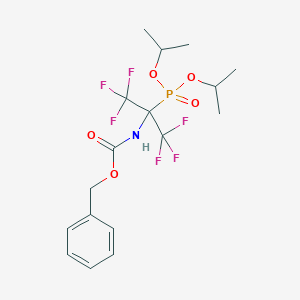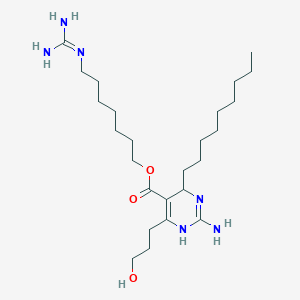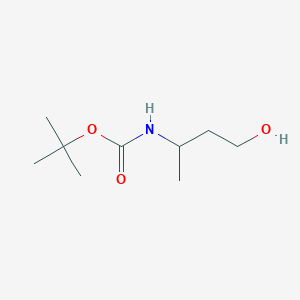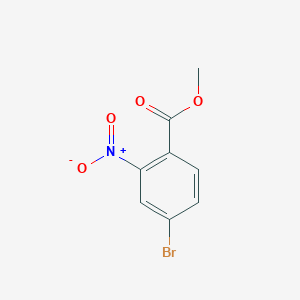
4-Bromo-2-nitrobenzoato de metilo
Descripción general
Descripción
Methyl 4-bromo-2-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are substituted by a bromine atom and a nitro group, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Target of Action
Methyl 4-bromo-2-nitrobenzoate is a derivative of benzoic acid, which is a common target for various chemical reactions. The compound’s primary targets are likely to be organic molecules that can undergo nucleophilic substitution reactions .
Mode of Action
The compound contains a nitro group (-NO2) and a bromo group (-Br), both of which are significant in its mode of action. The nitro group is a strong electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack . The bromo group, being a good leaving group, can be displaced by nucleophiles in a substitution reaction .
Biochemical Pathways
The compound can participate in various biochemical pathways, primarily through nitration and bromination reactions. Nitration introduces a nitro group into an organic compound, while bromination involves the substitution of a hydrogen atom by a bromine atom . These reactions can lead to changes in the structure and function of biomolecules, affecting downstream biochemical pathways .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Methyl 4-bromo-2-nitrobenzoate are not readily available, we can infer some general characteristics based on its structure. The presence of the nitro and bromo groups may influence its absorption and distribution. The compound’s metabolism could involve reduction of the nitro group or displacement of the bromo group . Its excretion would likely depend on the metabolites formed .
Result of Action
The molecular and cellular effects of Methyl 4-bromo-2-nitrobenzoate’s action would depend on the specific biochemical pathways it affects. As a nitroaromatic compound, it could potentially cause oxidative stress or DNA damage . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-bromo-2-nitrobenzoate. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity . Additionally, the compound’s stability could be influenced by light and heat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration and bromination of methyl benzoate. The typical synthetic route involves:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Bromination: The nitrated product is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Industrial Production Methods: Industrial production of methyl 4-bromo-2-nitrobenzoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-bromo-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Aqueous sodium hydroxide or potassium permanganate.
Major Products Formed:
Substitution: Products like 4-azido-2-nitrobenzoate or 4-thiocyanato-2-nitrobenzoate.
Reduction: 4-bromo-2-aminobenzoate.
Oxidation: 4-bromo-2-nitrobenzoic acid.
Comparación Con Compuestos Similares
Methyl 4-bromo-2-nitrobenzoate can be compared with other similar compounds such as:
Methyl 2-bromo-4-nitrobenzoate: Similar structure but with different substitution pattern.
Methyl 4-bromobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Bromo-4-nitrobenzene: Similar functional groups but lacks the ester moiety.
The uniqueness of methyl 4-bromo-2-nitrobenzoate lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.
Propiedades
IUPAC Name |
methyl 4-bromo-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWDMAAPIWOIFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592996 | |
| Record name | Methyl 4-bromo-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158580-57-5 | |
| Record name | Methyl 4-bromo-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-2-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
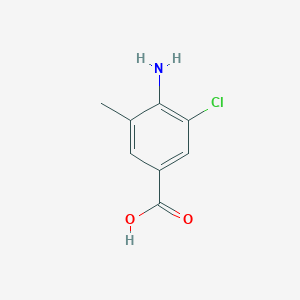
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)
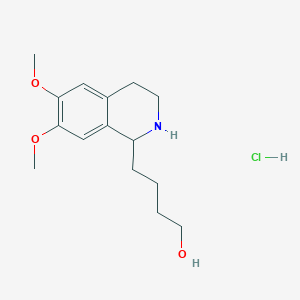
![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)

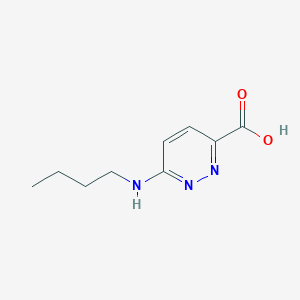
![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
